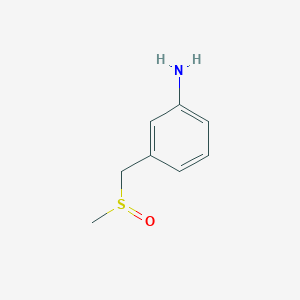
1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde
Vue d'ensemble
Description
1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde (MTFBD) is a chemical compound that has been studied for its potential applications in scientific research. It is an aldehyde derivative of the benzodiazole family, which is a class of compounds that are known for their unique properties. MTFBD has been studied for its potential in synthetic organic chemistry, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
One significant area of application is in the design and synthesis of new chemical entities with potential antimicrobial and antioxidant properties. For instance, Bhat et al. (2016) synthesized a new series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This research indicates the compound's utility in developing inhibitors for bacterial enzymes such as the E. coli MurB enzyme (Bhat et al., 2016).
Material Science and Photophysical Properties
In material science, derivatives of 1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde are used to create novel fluorophores. Telore et al. (2015) synthesized a series of push-pull chromophoric extended styryls, exhibiting aggregation-induced emission with enhanced fluorescence intensity, suitable for fluorescence molecular rotors for viscosity sensing (Telore et al., 2015).
Anticancer Research
In the realm of anticancer research, derivatives have been synthesized for potential therapeutic applications. Ashok et al. (2020) reported the synthesis of new 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their benzimidazole derivatives, evaluating them as potential antiproliferative agents against cancer cell lines. Certain compounds exhibited potent activity, underscoring the compound's relevance in developing anticancer agents (Ashok et al., 2020).
Non-Linear Optic Applications
The compound and its derivatives are also explored for their potential non-linear optic applications. Hrobárik et al. (2004) prepared novel push-pull benzothiazole derivatives with reverse polarity, demonstrating expected non-linear optical properties, which can be utilized in various optical devices (Hrobárik et al., 2004).
Luminescence Sensing
Another application involves the use of derivatives in luminescence sensing. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which showed selective sensitivity to benzaldehyde-based derivatives, illustrating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).
Propriétés
IUPAC Name |
1-methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNVBPGZFMHSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



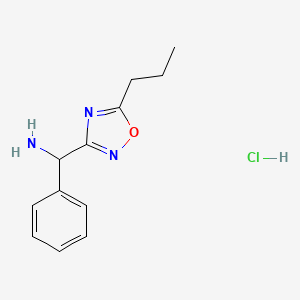
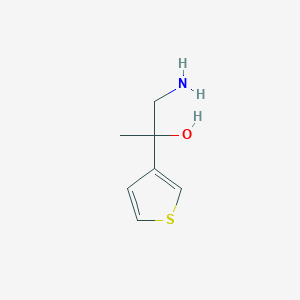
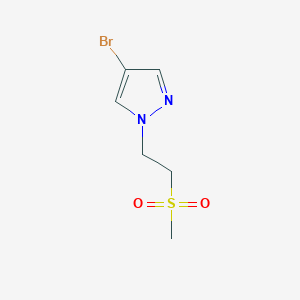
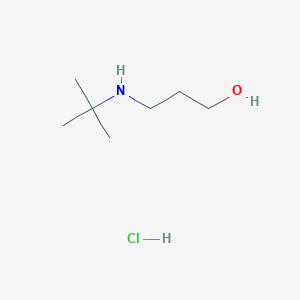
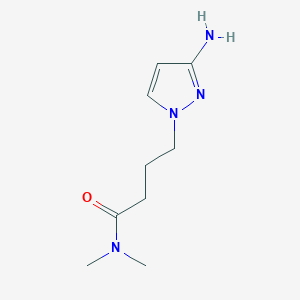
![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)
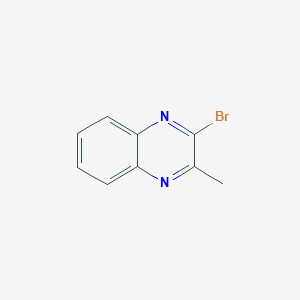

![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
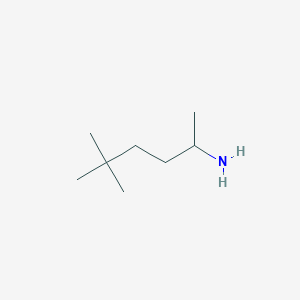
![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)
